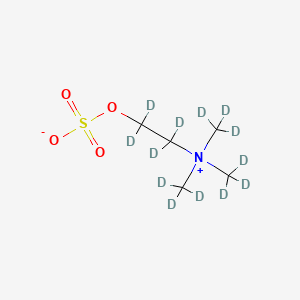
Choline-d13 (sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline-d13 (sulfate) is a deuterium-labeled version of choline sulfate. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Choline-d13 (sulfate) is synthesized by incorporating deuterium into choline sulfate. The process involves the substitution of hydrogen atoms with deuterium in the choline molecule. This can be achieved through various chemical reactions that introduce deuterium into the precursor molecules .
Industrial Production Methods
The industrial production of choline-d13 (sulfate) involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium into the final product. The process is carefully controlled to maintain high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Choline-d13 (sulfate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert choline-d13 (sulfate) into different reduced forms.
Substitution: The deuterium atoms in choline-d13 (sulfate) can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of choline-d13 (sulfate) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of choline-d13 (sulfate) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Choline-d13 (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of choline in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into drug behavior and interactions
Wirkmechanismus
Choline-d13 (sulfate) exerts its effects by acting as a stable isotope tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of choline and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline sulfate: The non-deuterated version of choline-d13 (sulfate).
Choline chloride: Another choline derivative used in similar research applications.
Deuterated choline derivatives: Other deuterium-labeled choline compounds used as tracers
Uniqueness
Choline-d13 (sulfate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and quantitation in studies, making it a valuable tool in drug development and metabolic research .
Eigenschaften
Molekularformel |
C5H13NO4S |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
[1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] sulfate |
InChI |
InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2 |
InChI-Schlüssel |
WXCQAWGXWVRCGP-RWNMDAAESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-] |
Kanonische SMILES |
C[N+](C)(C)CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


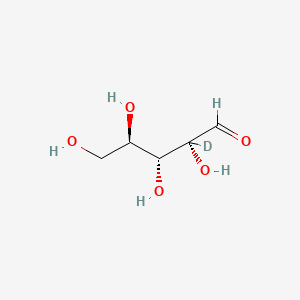
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
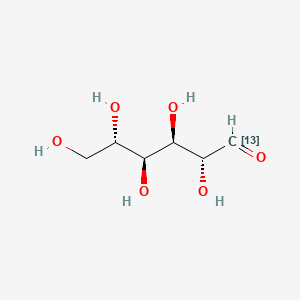
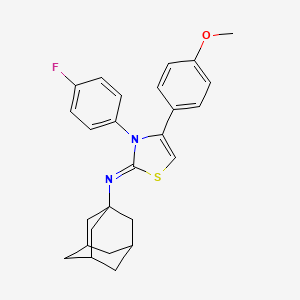

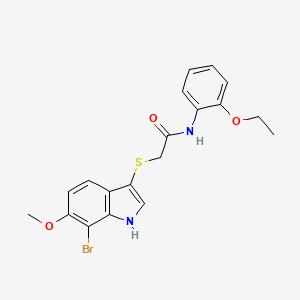
![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)
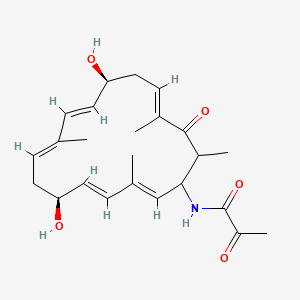
![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)
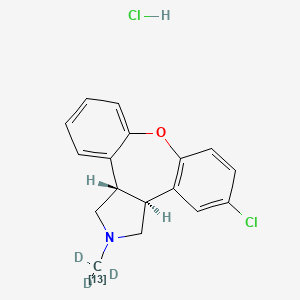
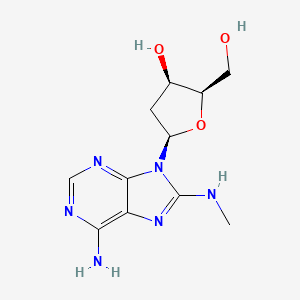
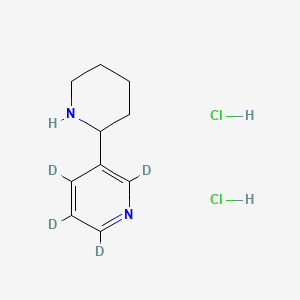
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
